N'-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of 3-methylthiophene-2-carbaldehyde with pyrazine-2-carbohydrazide. The reaction is carried out in ethanol as a solvent, with the addition of a few drops of piperidine as a catalyst. The mixture is stirred for 1-2 hours at room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H10N4OS |
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Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c1-8-2-5-17-10(8)7-14-15-11(16)9-6-12-3-4-13-9/h2-7H,1H3,(H,15,16)/b14-7- |
InChI Key |
ZMAOCXYSNZMXJT-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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